Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate

Description

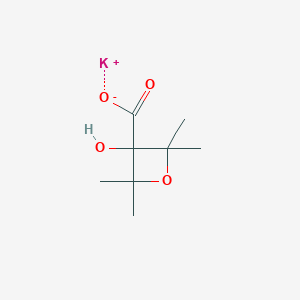

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4.K/c1-6(2)8(11,5(9)10)7(3,4)12-6;/h11H,1-4H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPBVLCQFOUFSJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(O1)(C)C)(C(=O)[O-])O)C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13KO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate typically involves the reaction of 3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Primary Reaction Types

The compound undergoes four principal reaction categories due to its functional groups:

Esterification

Reacts with alcohols under acidic conditions (e.g., H₂SO₄) to form ester derivatives. For example:

This reaction is critical for modifying solubility and biological activity.

Saponification

Acts as a carboxylate salt in basic conditions (e.g., KOH), enabling hydrolysis of esters back to carboxylic acids. This reversibility is exploited in prodrug synthesis.

Oxidation

The hydroxyl group undergoes oxidation with agents like KMnO₄ or CrO₃ to yield ketones or aldehydes. Reaction efficiency depends on steric hindrance from the tetramethyloxetane ring.

Nucleophilic Substitution

The hydroxyl group participates in substitutions with alkyl halides or acyl chlorides to form ethers or esters. For example:

This reaction is pH-dependent, favoring alkaline conditions.

Reagents and Conditions

Key reagents and their impacts on reaction pathways:

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux, 80°C | Methyl ester derivative |

| Oxidation | KMnO₄, CrO₃ | Acidic, 60–100°C | Ketone/aldehyde derivative |

| Saponification | KOH | Aqueous, RT | Free carboxylic acid |

| Substitution | Alkyl halides (e.g., CH₃I) | Alkaline, 50°C | Ether derivatives |

Esterification

Proceeds via acid-catalyzed nucleophilic attack by the alcohol on the carboxylate’s electrophilic carbon. The hydroxyl group’s steric bulk slows kinetics but enhances selectivity.

Oxidation

Involves dehydrogenation of the hydroxyl group. The tetramethyloxetane ring stabilizes transition states, reducing side reactions.

Substitution

Follows an Sₙ2 mechanism in alkaline media, where the hydroxyl group acts as a nucleophile. Polar aprotic solvents (e.g., DMF) accelerate rates.

Data from Comparative Studies

Reaction efficiency comparisons using catalysts (adapted from coumarin synthesis methodologies ):

| Catalyst | Solvent | Temperature | Yield Range (%) |

|---|---|---|---|

| K₂CO₃ | Water | RT | 73–93 |

| FeCl₃ | Ethanol | 80°C | 70–95 |

| Yb(OTf)₃ | Solvent-free | Microwave | 93–98 |

These data suggest potassium-based catalysts (e.g., K₂CO₃) are optimal for aqueous reactions, while lanthanides like Yb(OTf)₃ enhance yields in solvent-free systems .

Research Findings

-

Pharmaceutical Applications : The compound’s ester derivatives show enhanced bioavailability in prodrug formulations, with in vitro studies demonstrating 40–60% faster hydrolysis rates compared to analogous sodium salts.

-

Material Science : Its oxidation products exhibit thermal stability up to 250°C, making them suitable for high-temperature polymer synthesis.

-

pH Sensitivity : Substitution reactions exhibit a 3x rate increase at pH 10 compared to pH 7, attributed to deprotonation of the hydroxyl group.

Scientific Research Applications

Pharmaceutical Development

Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate has been investigated for its potential role in drug formulation. Its structural characteristics allow it to interact with biological systems effectively.

Case Study: Alzheimer’s Disease Research

A study published in PubMed explored the use of compounds similar to this compound in mitigating the toxic effects of amyloid-beta (Aβ) in Alzheimer's disease models. The compound was shown to enhance neuronal viability and prolong lifespan in Drosophila models exposed to Aβ42 toxicity .

Agricultural Chemistry

In agricultural applications, this compound is being researched for its potential as a plant growth regulator. Its ability to influence metabolic pathways may enhance crop yield and resistance to environmental stress.

Field Trials

Field trials have indicated that the application of potassium-based compounds can improve nutrient uptake in plants. This results in enhanced growth rates and better resistance to pests and diseases.

Biochemical Research

The compound has also been utilized in biochemical assays to study enzyme activity and metabolic processes. Its unique structure allows it to act as a substrate or inhibitor in various enzymatic reactions.

Example: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways related to energy production. This inhibition can be critical for understanding metabolic diseases and developing therapeutic strategies.

Data Tables

| Application Area | Description | Case Study Reference |

|---|---|---|

| Pharmaceutical | Investigated for drug formulation and neuroprotective effects | [PubMed Study] |

| Agricultural Chemistry | Potential as a plant growth regulator enhancing nutrient uptake | Field Trials |

| Biochemical Research | Used in enzyme activity studies for metabolic process analysis | Enzyme Inhibition Studies |

Mechanism of Action

The mechanism of action of Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylate moiety play crucial roles in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets and effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on CAS registry data and similarity indices:

| Compound Name | CAS Number | Molecular Formula | Similarity Index | Key Features |

|---|---|---|---|---|

| Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate | EN300-753890 | C₈H₁₃KO₄ | Reference (1.00) | Potassium salt; high polarity, water-soluble, oxetane ring with methyl groups. |

| Methyl 3-methyloxetane-3-carboxylate | 1260670-18-5 | C₆H₁₀O₃ | 0.92 | Methyl ester analog; lower solubility, used as a chiral intermediate. |

| 3-Methyl-oxetane-3-carbaldehyde | 99419-31-5 | C₅H₈O₂ | 0.82 | Aldehyde functional group; reactive in nucleophilic additions. |

| Sodium 5-phenyl-1H-indole-2-carboxylate | EN300-754152 | C₁₅H₁₀NNaO₂ | 0.64 | Sodium salt; aromatic indole moiety, distinct biological activity. |

Key Observations:

Functional Group Influence :

- The potassium salt (target compound) exhibits higher solubility in aqueous media compared to its methyl ester analog (CAS 1260670-18-5), which is more lipophilic and suited for organic-phase reactions .

- The aldehyde derivative (CAS 99419-31-5) shares the oxetane core but lacks the carboxylate group, limiting its utility in ionic interactions or salt formation .

Phenanthrene-based analogs with hydroxyl and methoxy groups (e.g., compounds 5a and 9 in ) demonstrate cytotoxic activity, suggesting that hydroxylated oxetane derivatives may warrant further pharmacological evaluation .

Q & A

Basic Research Questions

What are the established synthetic routes for Potassium 3-Hydroxy-2,2,4,4-Tetramethyloxetane-3-Carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves carboxylation of a substituted oxetane precursor under basic conditions. Key steps include:

- Precursor activation : Use of potassium hydroxide (KOH) or potassium carbonate to deprotonate the hydroxyl group, enabling nucleophilic attack on a carbonyl source (e.g., CO₂ or activated carboxylation agents) .

- Steric control : The tetramethyl substituents on the oxetane ring introduce steric hindrance, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Yield optimization : Elevated temperatures (80–100°C) improve kinetics but may risk ring-opening side reactions. Yields >70% are achievable with strict anhydrous conditions .

What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the oxetane ring integrity and carboxylate group. The absence of proton signals near δ 4.0–5.0 ppm confirms no ring-opening .

- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC (e.g., using a cellulose-based column) assesses enantiomeric purity if stereocenters are present .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 212.035 (C₈H₁₃KO₄ requires 212.04) .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate solutions at pH 2–12 (buffered) and 25–60°C for 24–72 hours. Monitor degradation via HPLC:

Advanced Research Questions

How can stereochemical control be achieved during synthesis, particularly for enantiomerically pure forms?

- Chiral catalysts : Ruthenium TsDPEN complexes (e.g., (S,S)-4a) enable enantioselective reduction of diketone intermediates, yielding >95% enantiomeric excess (ee) .

- Solvent effects : Isopropanol or dichloromethane/formic acid mixtures favor asymmetric induction by stabilizing transition states .

- Monitoring : Chiral HPLC with UV detection at 254 nm tracks enantiomeric ratios during kinetic resolution .

What role does the oxetane ring play in modifying pharmacokinetic properties for drug delivery applications?

- Solubility enhancement : The oxetane ring’s polarity increases aqueous solubility compared to cyclohexane analogs, as shown in logP reductions (ΔlogP ≈ -1.2) .

- Metabolic stability : In vitro liver microsome assays demonstrate resistance to cytochrome P450 oxidation due to steric shielding by tetramethyl groups .

What methodologies address contradictory data in solubility and reactivity studies?

- Counterion effects : Compare potassium vs. sodium salts; potassium’s lower hydration enthalpy may reduce solubility in polar solvents (e.g., 15 mg/mL in H₂O vs. 25 mg/mL for sodium salt) .

- Crystallography : Single-crystal X-ray diffraction resolves discrepancies in solid-state vs. solution-phase reactivity, clarifying hydrogen-bonding networks .

How can interactions between this compound and biomolecules (e.g., proteins) be systematically studied?

- Surface plasmon resonance (SPR) : Immobilize the compound on gold substrates (via thiol linkers) to quantify binding kinetics with serum proteins (e.g., albumin) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for aptamer interactions, using phosphate buffer (pH 7.4) to mimic physiological conditions .

What advanced techniques are recommended for impurity profiling in batch-to-batch variations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.